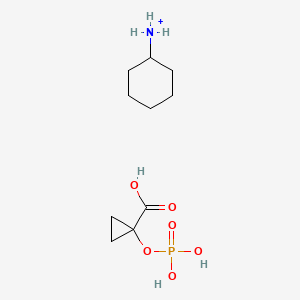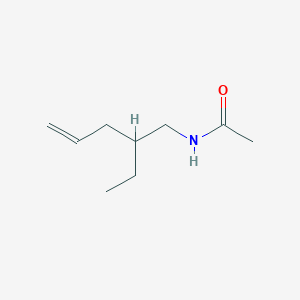
N-(2-Ethylpent-4-en-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethylpent-4-en-1-yl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethylpent-4-en-1-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylpent-4-en-1-yl)acetamide typically involves the reaction of 2-ethylpent-4-en-1-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Ethylpent-4-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The double bond in the 2-ethylpent-4-en-1-yl chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted amides and esters.
科学研究应用
N-(2-Ethylpent-4-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Ethylpent-4-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-(Phenylthio)ethyl)acetamide
- N-(2-Aminoethyl)acetamide
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-Ethylpent-4-en-1-yl)acetamide is unique due to its specific structural features, such as the presence of a double bond in the 2-ethylpent-4-en-1-yl chain, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.
属性
CAS 编号 |
101347-53-9 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
N-(2-ethylpent-4-enyl)acetamide |
InChI |
InChI=1S/C9H17NO/c1-4-6-9(5-2)7-10-8(3)11/h4,9H,1,5-7H2,2-3H3,(H,10,11) |
InChI 键 |
ALUUGBCPAFQSHI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC=C)CNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
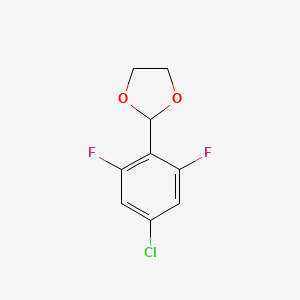
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
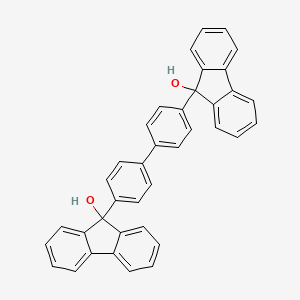
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
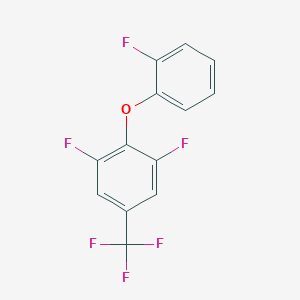

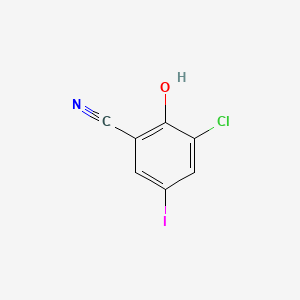
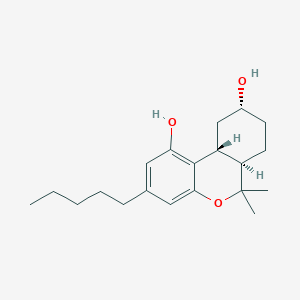
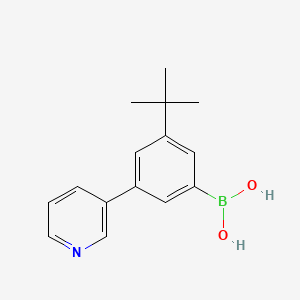
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)


